2H-Benzimidazole-2-thione

概要

説明

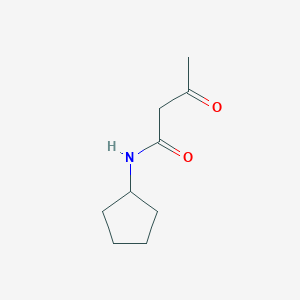

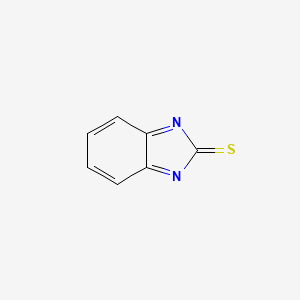

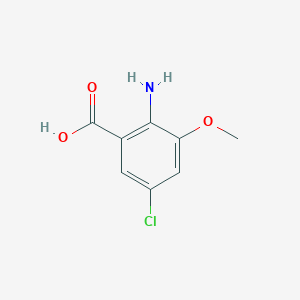

2H-Benzimidazole-2-thione is a chemical compound with the molecular formula C7H4N2S . It is also known by other names such as 2H-1,3-benzodiazole-2-thione, 2H-Benzimidazol-2-thion, and 2-Mercapto Benzimidazole . The average mass of this compound is 148.185 Da .

Synthesis Analysis

Benzimidazole-2-thione derivatives have been synthesized using a reaction between the macrocyclic aminal and various nucleophiles in the presence of carbon disulfide . The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . Furthermore, the molecular structures were confirmed by X-ray single crystallography .

Molecular Structure Analysis

The molecular structure of this compound has been determined using various spectroscopic techniques . The structure is characterized by a benzimidazole core with a thione group attached .

Chemical Reactions Analysis

Benzimidazole-2-thione derivatives have been synthesized through alkylation reactions . These reactions involve the use of alkylated, benzylated, and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .

Physical And Chemical Properties Analysis

This compound is a compound with a molecular formula of C7H4N2S . It has an average mass of 148.185 Da and a monoisotopic mass of 148.009521 Da .

科学的研究の応用

Antimicrobial Applications

2H-Benzimidazole-2-thione derivatives have been studied for their antimicrobial properties. Abdel-Motaal, Almohawes, and Tantawy (2020) synthesized benzimidazoles incorporating biologically active heterocycles and evaluated them for antimicrobial activity against various bacteria and fungi. They found that some derivatives, particularly 2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazineyl)-5-(furan-2-yl)-1,3,4-thiadiazole, showed potent inhibitory activity against all tested bacteria (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Anti-Inflammatory Activity

Ganji and Agrawal (2020) explored the anti-inflammatory activity of benzimidazole-2-thione derivatives. They synthesized compounds through a multi-step process and evaluated their anti-inflammatory activity in a rat paw edema model. Their molecular docking experiments indicated non-selective interactions with the cox-2 enzyme, which were consistent with their in vivo anti-inflammatory activities (Ganji & Agrawal, 2020).

Structural Analysis and Synthesis

Proj, Sosič, and Gobec (2019) studied the structural analysis of benzimidazole-2-thione derivatives. They synthesized and characterized a set of benzimidazole-2-thiones with different positions of a chlorine atom on the ring, using NOESY and 13C NMR spectroscopy (Proj, Sosič, & Gobec, 2019).

Antioxidant Properties

Anastassova et al. (2018) synthesized a new series of N,N′-disubstituted benzimidazole-2-thione derivatives and evaluated their antioxidant properties. They found that some derivatives exhibited significant cytoprotective and antioxidant effects, comparable to those of quercetin (Anastassova et al., 2018).

Pharmaceutical Applications

Research by Kruse et al. (1987) demonstrated the pharmaceutical potential of 1-Aralkylimidazole-2-thiones, including benzimidazole-2-thione derivatives, as multisubstrate inhibitors of dopamine beta-hydroxylase. This property suggests potential use in treating conditions like hypertension (Kruse et al., 1987).

作用機序

While the specific mechanism of action for 2H-Benzimidazole-2-thione is not mentioned in the retrieved papers, benzimidazole derivatives have been known to act by uncoupling oxidative phosphorylation in flukes, inhibiting the fumarate reductase enzyme, and impairing glucose uptake, decreasing ATP synthesis and killing the parasite .

Safety and Hazards

2H-Benzimidazole-2-thione is considered hazardous by the OSHA Hazard Communication Standard . It is harmful if ingested or inhaled and may cause an allergic skin reaction . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

将来の方向性

In the search for new bioactive compounds, a methodology based on combining two molecules with biological properties into a new hybrid molecule has been used to design and synthesize a series of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position . The results indicate that indole-imidazole derivatives with alkyl substituent exhibit an excellent cytoprotective effect against AAPH-induced oxidative hemolysis and act as effective ferrous ion chelating agents .

特性

IUPAC Name |

benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXXWAWFWPVOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=S)N=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626001 | |

| Record name | 2H-Benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58536-70-2 | |

| Record name | 2H-Benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)

![1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone](/img/no-structure.png)

![Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-](/img/structure/B3054084.png)

![1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3054085.png)